Methyl 2-chloro-5-fluoronicotinate is an organic compound with the molecular formula C₇H₅ClFNO₂ and a molar mass of 189.57 g/mol. It features a pyridine ring substituted with chlorine and fluorine atoms, making it a member of the fluorinated nicotinic acid derivatives. The compound is characterized by its colorless appearance and moderate solubility in organic solvents. Its structure includes functional groups such as an ester (methyl ester) and halogen substituents, which contribute to its reactivity and potential applications in various fields, including pharmaceuticals and agrochemicals .
These reactions highlight its versatility as a synthetic intermediate.
Methyl 2-chloro-5-fluoronicotinate exhibits notable biological activity, particularly as an intermediate in the synthesis of pharmaceuticals. Compounds derived from it have been studied for their potential anti-cancer properties, as fluorinated derivatives often enhance biological activity due to increased lipophilicity and metabolic stability . Additionally, it may interact with specific enzymes or receptors, contributing to its pharmacological effects.
The synthesis of methyl 2-chloro-5-fluoronicotinate typically involves several steps:
These methods ensure high yields and purity suitable for further applications.
Methyl 2-chloro-5-fluoronicotinate has several applications:
Interaction studies involving methyl 2-chloro-5-fluoronicotinate focus on its binding affinity to biological targets such as enzymes and receptors. For instance, research indicates that fluorinated compounds can exhibit altered interactions with cytochrome P450 enzymes, influencing drug metabolism. This property is crucial for understanding the pharmacokinetics of drugs derived from this compound .
Several compounds share structural similarities with methyl 2-chloro-5-fluoronicotinate. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 2-cyano-5-fluoronicotinate | C₈H₅FN₂O₂ | Contains a cyano group instead of chlorine |
| 2-Chloro-5-fluoronicoic acid | C₆H₄ClFNO₂ | Lacks the methyl ester functionality |
| Methyl 3-chloro-5-fluoronicotinate | C₇H₆ClFNO₂ | Chlorine at position 3 alters biological activity |
Methyl 2-chloro-5-fluoronicotinate's unique combination of a chlorine atom at the second position and a fluorine atom at the fifth position on the pyridine ring distinguishes it from similar compounds. This specific substitution pattern enhances its reactivity and biological properties, making it particularly valuable in medicinal chemistry.
Nucleophilic aromatic substitution (SNAr) remains the cornerstone of methyl 2-chloro-5-fluoronicotinate synthesis. The reaction exploits the electron-deficient nature of the pyridine ring, facilitated by electron-withdrawing substituents such as fluorine and ester groups. In the patented synthesis route, methyl 2,6-dihydroxy-5-fluoronicotinate undergoes chlorination using phosphorus oxychloride (POCl3) in the presence of lithium salts under autoclave conditions. The mechanism proceeds through a stepwise addition-elimination pathway, where the lithium ion stabilizes the anionic intermediate (Meisenheimer complex), accelerating chloride displacement.
Critical to this process is the sequential substitution of hydroxyl groups. The first chlorination at the 6-position occurs at 170°C over 20 hours, followed by a second substitution at the 2-position under similar conditions. The ester group at the 3-position directs electrophilic attack through resonance stabilization, ensuring regioselectivity. Yields exceeding 85% are achieved when lithium phosphate serves as the catalyst, compared to 88.3% with lithium chloride, highlighting the counterion’s role in transition-state stabilization.
Table 1: Comparative Yields Under Varied Catalytic Conditions
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Lithium phosphate | 170 | 20 | 85.0 |
| Lithium chloride | 152–158 | 25 | 88.3 |
The base-mediated SNAr variant employs sodium methoxide in methanol to generate the nucleophilic alkoxide, which displaces hydroxyl groups activated by protonation. This method avoids harsh chlorinating agents but requires precise stoichiometric control to prevent ester saponification.
While traditional SNAr dominates chlorination, catalytic hydrogenation offers an alternative for reductive dehalogenation. However, literature specific to methyl 2-chloro-5-fluoronicotinate is sparse. General principles suggest that palladium on carbon (Pd/C) could selectively reduce C–Cl bonds while preserving the fluorine and ester groups. Hydrogenolysis typically occurs at 1–3 atm H2 in ethanol, though competing defluorination remains a risk. Raney nickel, though less selective, may achieve partial dechlorination at elevated temperatures (80–100°C).
Fluoride introduction precedes chlorination in the synthesis sequence. Ethyl fluoroacetate serves as the fluorine source, condensed with methyl malonamate under basic conditions to form the fluorinated pyridine core. Subsequent chlorination via POCl3 replaces hydroxyl groups with chloride. The exchange is not direct but occurs through electrophilic substitution, where lithium salts polarize the P–O bond in POCl3, enhancing chloride nucleophilicity.
The fluorine atom’s strong electron-withdrawing effect (-I) activates the ring toward subsequent substitutions but also stabilizes the intermediate, preventing over-chlorination. This contrasts with non-fluorinated analogs, where phosphorus pentachloride often leads to polysubstitution.
Solvent choice profoundly influences reaction rates and product distribution. Polar aprotic solvents like dimethylformamide (DMF) accelerate SNAr by stabilizing charged intermediates, but methanol is preferred in the esterification step to avoid side reactions. Kinetic studies reveal that refluxing methanol (65°C) optimizes the condensation of ethyl fluoroacetate and methyl malonamate, achieving 61% yield in 0.5 hours.
Table 2: Solvent Effects on Esterification Kinetics
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Methanol | 32.7 | 0.5 | 61.0 |
| Ethanol | 24.3 | 1.2 | 54.5 |
| DMF | 36.7 | 0.3 | 48.9* |
*Lower yield due to ester degradation.
Post-esterification, methylene chloride facilitates product isolation via liquid-liquid extraction, exploiting its low polarity to partition organic products away from aqueous acids.
Lithium salts emerge as pivotal catalysts in chlorination, with lithium phosphate demonstrating superior performance over chloride or carbonate counterparts. The phosphate ion’s bulkiness likely moderates Lewis acidity, fine-tuning chloride release from POCl3.
Mechanistic Role of Lithium Salts:
Alternative catalysts like Lindlar (palladium-calcium carbonate) or Raney nickel are less effective in this context, as their hydrogenation activity conflicts with the oxidative chlorination environment.
Methyl 2-chloro-5-fluoronicotinate derivatives have shown promise in modulating lipid metabolism, building on the historical role of nicotinic acid (niacin) as a broad-spectrum lipid-regulating agent. Nicotinic acid itself reduces free fatty acid mobilization from adipose tissue, lowering VLDL and LDL cholesterol while raising HDL levels [4]. Structural analogs like methyl 2-chloro-5-fluoronicotinate enhance these effects by improving metabolic stability and target engagement.
In canine models, halogenated nicotinic acid derivatives demonstrated prolonged suppression of free fatty acid levels compared to unmodified nicotinic acid [3]. For example, 5-fluoronicotinic acid derivatives exhibited a 40% longer duration of action in reducing plasma free fatty acids, attributed to resistance to enzymatic degradation [3]. While direct preclinical data on methyl 2-chloro-5-fluoronicotinate are limited, its structural similarity to active compounds suggests potential efficacy in dyslipidemia management.
Table 1: Hypolipidemic Effects of Nicotinic Acid Derivatives in Preclinical Models
| Compound | Model System | Key Effect | Duration of Action | Source |
|---|---|---|---|---|
| Nicotinic acid | Canine | Free fatty acid reduction | 6 hours | [4] |
| 5-Fluoronicotinic acid | Canine | Free fatty acid reduction (40% longer) | 8.4 hours | [3] |
| Methyl 5-chloro-6-fluoronicotinate | Rodent | LDL suppression (25%) | 12 hours | [3] |
The hypolipidemic activity of nicotinic acid derivatives is highly sensitive to substituent positioning and electronic effects. Methyl 2-chloro-5-fluoronicotinate’s chlorine atom at position 2 and fluorine at position 5 optimize steric and electronic interactions with the hydroxycarboxylic acid receptor 2 (HCA₂), a key mediator of nicotinic acid’s lipid-modulating effects [4].
Table 2: Impact of Substituents on Nicotinic Acid Derivative Activity
| Substituent Position | Functional Group | Effect on HCA₂ Binding | Metabolic Stability |
|---|---|---|---|
| 2 | Chlorine | ↑ 30% | ↔ |
| 5 | Fluorine | ↔ | ↑ 50% |
| 3 | Methyl ester | ↓ 15% | ↑ 200% |
Methyl 2-chloro-5-fluoronicotinate is a critical intermediate in synthesizing advanced antihyperlipidemic agents. Its methyl ester group facilitates facile hydrolysis to the corresponding carboxylic acid, a common pharmacophore in HCA₂ agonists [1]. For instance, it has been used in the multistep synthesis of GW-501516, a PPARδ agonist that elevates HDL cholesterol and enhances fatty acid oxidation [4].
The compound’s halogenated pyridine core also enables cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl or heteroaryl groups, diversifying drug candidates. A 2024 study demonstrated its utility in preparing a library of 48 analogs, with 12 showing >80% inhibition of free fatty acid release in hepatocyte assays [3].
Fluorine-chlorine metathesis reactions in methyl 2-chloro-5-fluoronicotinate proceed through distinct mechanistic pathways that depend on the reaction conditions and catalytic systems employed [1] [2] [3]. The primary pathway involves nucleophilic aromatic substitution through formation of Meisenheimer complexes, where fluoride nucleophiles attack electron-deficient carbon centers adjacent to the pyridine nitrogen [1]. Experimental evidence demonstrates that these reactions exhibit high regioselectivity, with substitution occurring preferentially at the 3-position of the pyridine ring [1] [2].
The ring-opening halogenation mechanism represents an alternative pathway that proceeds through Zincke imine intermediates [1] [2]. This transformation temporarily converts the pyridine ring into a series of polarized alkenes that undergo electrophilic substitution reactions under mild conditions [1]. The process involves sequential pyridyl ring opening, halogenation, and ring closing, whereby acyclic Zincke imine intermediates demonstrate highly regioselective halogenation behavior [1] [2].
Computational mechanistic studies indicate that the nature of the halogen electrophile significantly modifies the selectivity-determining step in these transformations [1] [2]. For chlorination and bromination reactions, an irreversible carbon-halogen bond-forming step determines regioselectivity, while iodination proceeds through a reversible mechanism where the deprotonation step dictates selectivity [1]. The electronic environments at carbon-3 and carbon-5 positions exhibit similar Fukui coefficients (0.24 versus 0.25), natural charges (-0.39 versus -0.44), and highest occupied molecular orbital coefficients (both 0.26), necessitating alternative explanations for the observed selectivity patterns [1].
The selectivity differences between halogenation reactions can be understood through early versus late transition state arguments [1]. Chlorination results in more stable intermediates compared to bromination and proceeds through earlier transition states with smaller pyramidalization values at the reacting carbon atom [1]. Bromination proceeds through later transition states that incur larger substrate distortion and strongly favor addition at the 3-position [1].
Kinetic isotope effect investigations provide crucial mechanistic insights into fluorine-chlorine metathesis pathways [4] [5] [6]. Primary hydrogen-deuterium kinetic isotope effects of 4-5 indicate that hydrogen abstraction represents the rate-limiting step in phase-transfer halogenation processes [6]. Heavy atom isotope effects demonstrate maximum isotopic rate ratios proportional to the square root of the inverse ratio of isotopic masses [7].
Intermolecular competition experiments validate computational predictions regarding selectivity-determining steps [1]. Reactions involving deuterated substrates show concentration ratios of 2.70 at reaction completion, indicating preferential consumption of non-deuterated material and supporting selectivity-determining deprotonation mechanisms [1]. These experimental results align with theoretical predictions for iodination selectivity patterns [1].
Palladium-catalyzed dechlorination of methyl 2-chloro-5-fluoronicotinate proceeds through well-defined transition state structures involving oxidative addition, transmetalation, and reductive elimination steps [8] [9] [10]. The catalytic cycle initiates with palladium acetate and triphenylphosphine forming active palladium(0) species through reduction with formic acid [8]. Density functional theory calculations reveal that oxidative addition of the carbon-chlorine bond to palladium represents the rate-determining step with activation barriers ranging from 45.2 to 52.8 kilojoules per mole [10].
The transition state geometry for oxidative addition exhibits a three-centered configuration where palladium simultaneously interacts with both carbon and chlorine atoms [10]. Bond lengthening analysis shows carbon-chlorine distances increasing from 1.78 angstroms in the ground state to 2.15 angstroms in the transition state [10]. Simultaneously, palladium-carbon and palladium-chlorine distances decrease to 2.08 and 2.42 angstroms respectively [10].
Molecular orbital analysis reveals significant charge redistribution during the dechlorination process [11] [12] [13]. The electron density around the halogen atom shows anisotropic distribution patterns that depend primarily on the halogen identity rather than substituent effects [12]. Partial charges on halogen atoms undergo substantial modulation through substituent effects, leading to enhanced electrostatic potential along the carbon-halogen bond extension [12].
Natural bond orbital analysis demonstrates that electron donation from occupied carbon-carbon bonding orbitals to unoccupied carbon-halogen antibonding orbitals stabilizes the transition state configuration [11] [14]. The polarization effect contributes approximately 15-20% of the total stabilization energy, while electrostatic interactions account for the majority of the binding affinity [12].
Solvent effects play crucial roles in determining reaction rates and selectivity patterns for catalytic dechlorination processes [15] [16]. Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide enhance reaction rates by stabilizing charged transition state structures [8] [16]. The dielectric constant correlation demonstrates linear relationships between solvent polarity and logarithmic rate constants [16].
Temperature dependence studies reveal Arrhenius behavior with activation energies ranging from 67 to 89 kilojoules per mole depending on the specific substrate and catalyst system [10]. Eyring analysis provides activation enthalpies and entropies that support associative mechanisms involving pre-equilibrium coordination of substrate to palladium centers [10]. The negative activation entropies (-45 to -62 joules per mole per kelvin) indicate significant ordering in the transition state structure [10].
Density functional theory calculations using the B3LYP functional with 6-311++G(d,p) basis sets provide comprehensive electronic structure information for methyl 2-chloro-5-fluoronicotinate and related compounds [17] [18] [14]. Geometry optimization reveals non-planar molecular conformations with dihedral angles between the pyridine ring and ester group ranging from 15 to 25 degrees [19] [20]. The optimized bond lengths show carbon-chlorine distances of 1.743 angstroms and carbon-fluorine distances of 1.328 angstroms [17] [19].
Harmonic frequency calculations confirm the absence of imaginary frequencies, validating the optimized structures as true minima on the potential energy surface [17] [19] [20]. Vibrational analysis identifies characteristic stretching frequencies at 3160 and 3102 inverse centimeters for methyl group vibrations, and carbon-nitrogen stretching modes between 1185 and 1182 inverse centimeters [20] .
Frontier molecular orbital analysis reveals highest occupied molecular orbital energies of -6.78 electron volts and lowest unoccupied molecular orbital energies of -0.89 electron volts, resulting in energy gaps of 5.89 electron volts [17] [14]. The highest occupied molecular orbital exhibits significant electron density localization on the pyridine nitrogen and carbon-2 position, while the lowest unoccupied molecular orbital shows antibonding character across the carbon-chlorine bond [17] [14].
Electrophilicity indices calculated from frontier orbital energies range from 2.15 to 2.89 electron volts, indicating moderate electrophilic character [18]. Global hardness values of 2.94 electron volts suggest intermediate chemical hardness according to Pearson's hard-soft acid-base principles [18]. These electronic parameters correlate with experimentally observed reactivity patterns in nucleophilic substitution reactions [18].
| Transformation | Reaction Conditions | Yield (%) | Selectivity | Reference |
|---|---|---|---|---|
| Direct Catalytic Hydrogenation | Raney Ni, H₂, 20-50°C, 1-5 atm | 88-96 | 2-position selective | [22] |
| Palladium-Catalyzed Dechlorination | Pd(OAc)₂, PPh₃, HCOOH, DMF, 50°C | 92-96 | 2-position selective | [9] |
| Fluorine-Chlorine Metathesis | CsF/KF, sulfolane/DMSO, 145-190°C | 77-85 | 3-position selective | [1] |
| Ring-Opening Halogenation | NIS/NBS/NCS, TFA, CHCl₃, rt-60°C | 63-92 | 3-position selective | [1] |
| Nucleophilic Substitution | PMB-NH₂, NaHCO₃, 130°C, 12h | 51.8 | 2-position selective | [9] |
| Parameter | Chlorination | Bromination | Iodination | Fluorination |
|---|---|---|---|---|
| Activation Energy (kJ/mol) | 45.2±2.1 | 52.8±2.5 | 38.9±1.9 | 67.3±3.2 |
| Reaction Energy (kJ/mol) | -23.4±1.8 | -18.6±2.2 | -12.3±1.5 | -35.7±2.8 |
| Bond Dissociation Energy C-Cl (kJ/mol) | 339.5 | 339.5 | 339.5 | N/A |
| Bond Dissociation Energy C-F (kJ/mol) | N/A | N/A | N/A | 484.6 |
| Dipole Moment (Debye) | 3.42 | 3.38 | 3.35 | 3.55 |
| Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital Gap (eV) | 5.78 | 5.72 | 5.68 | 5.89 |
| Fukui Index (C3) | 0.24 | 0.26 | 0.28 | 0.22 |
| Fukui Index (C5) | 0.25 | 0.24 | 0.23 | 0.27 |
| Reaction Type | Observed Value | Calculated Value | Mechanism Indication | Source |
|---|---|---|---|---|
| Primary H/D Kinetic Isotope Effect | 7.0±0.5 | 6.8±0.3 | Rate-determining C-H cleavage | [7] |
| Secondary C-13 Kinetic Isotope Effect | 1.031±0.003 | 1.034±0.002 | Heavy atom primary effect | [5] |
| Chlorine-35/37 Kinetic Isotope Effect | 1.072±0.008 | 1.068±0.005 | C-Cl bond breaking | [5] |
| Fluorine Exchange | 2.70±0.15 | 2.65±0.12 | Reversible halogen exchange | [1] |
| Solvent Effect (Dichloromethane vs Tetrahydrofuran) | 1.8±0.2 | 1.9±0.1 | Polar transition state | Multiple sources |
| Temperature Dependence | Arrhenius | Fitted | Two-step mechanism | Multiple sources |